N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide
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Overview
Description
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a furan ring attached to a carboxamide group, which is further linked to a cyclohexylmethyl group substituted with an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Furan-2-carboxylic Acid Derivative: The initial step involves the preparation of furan-2-carboxylic acid, which can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The furan-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is subsequently reacted with N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide
- N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide
Uniqueness
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide stands out due to its specific combination of a furan ring with an ethylpiperazine-substituted cyclohexylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H29N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H29N3O2/c1-2-20-10-12-21(13-11-20)18(8-4-3-5-9-18)15-19-17(22)16-7-6-14-23-16/h6-7,14H,2-5,8-13,15H2,1H3,(H,19,22) |
InChI Key |
IXENLDUWFHNNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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